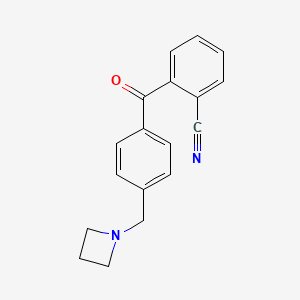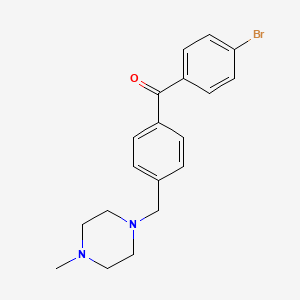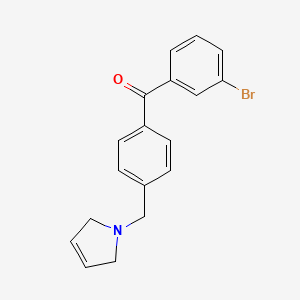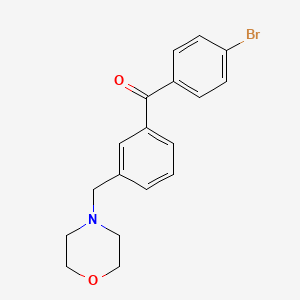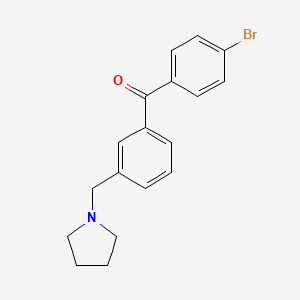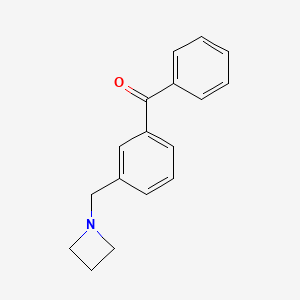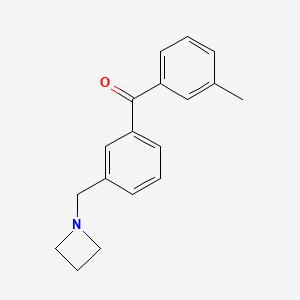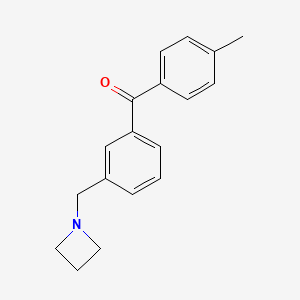
1-フルオロ-4-ヨードベンゼン
概要
説明
1-Fluoro-4-iodobenzene is a compound that serves as a versatile building block in organic synthesis, particularly in the field of 18F radiochemistry. It is used in various transition metal-mediated C-C and C-N cross-coupling reactions and [18F]fluoroarylation reactions, which are essential for the synthesis of radiopharmaceuticals and other fluorinated organic compounds .
Synthesis Analysis
The automated synthesis of no-carrier-added 4-[18F]fluoroiodobenzene ([18F]FIB) has been achieved using a GE TRACERlab™ FX automated synthesis unit. The starting material for the synthesis is (4-iodophenyl)diphenylsulfonium triflate. The process yields [18F]FIB with high radiochemical yields and purity, and a specific activity greater than 40 GBq/μmol .
Molecular Structure Analysis
The molecular structure of fluorobenzene, which is closely related to 1-fluoro-4-iodobenzene, has been determined using microwave spectroscopy. The structure shows a small shortening of the two C-C bonds nearest to the fluorine atom, while the rest of the molecule resembles that of benzene. The C-F bond length is found to be 1.35 Å .
Chemical Reactions Analysis
1-Fluoro-4-iodobenzene can participate in various chemical reactions due to its reactive fluorine and iodine substituents. For instance, fluorobenzenes are known to bind weakly to metal centers, which allows them to be used as non-coordinating solvents or as readily displaced ligands in organometallic chemistry and transition-metal-based catalysis . Additionally, the presence of fluorine substituents can influence the photophysics of related compounds, as seen in the study of 1,4-diethynyl-2-fluorobenzene, which exhibits dual fluorescence emission in the solid state .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-fluoro-4-iodobenzene are influenced by the presence of fluorine and iodine substituents. Fluorine atoms can engage in C–H⋯F–C hydrogen bonding, as observed in polyfluoro-substituted benzenes, which affects the crystal packing and intermolecular interactions of these compounds . The presence of fluorine also affects the photophysical properties, such as absorption and emission spectra, as well as the quantum yield and singlet lifetime of related fluorobenzene compounds .
科学的研究の応用
18F放射化学におけるビルディングブロック
1-フルオロ-4-ヨードベンゼンは、18F放射化学における汎用性の高いビルディングブロックです . これは、さまざまな遷移金属を介したC-CおよびC-Nクロスカップリング反応で使用されます . この用途は、特に18F標識化合物が陽電子放出断層撮影(PET)スキャンにおけるラジオトレーサーとして使用される医用画像の分野において関連しています。
フルオロトリフェニレン誘導体の調製
1-フルオロ-4-ヨードベンゼンは、フルオロトリフェニレン誘導体の調製に使用されてきました . これらの誘導体は、特に有機発光ダイオード(OLED)の開発における有機エレクトロニクス分野で潜在的な用途を持っています。
Safety and Hazards
1-Fluoro-4-iodobenzene is classified as a combustible liquid. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye protection/face protection .
将来の方向性
1-Fluoro-4-iodobenzene is a versatile building block in 18F radiochemistry and is used in various transition metal-mediated C-C and C-N cross-coupling reactions . It has been used in the preparation of fluorotriphenylene derivatives . This suggests potential future applications in the field of radiochemistry and organic synthesis .
作用機序
Target of Action
It is known to be a versatile building block in 18f radiochemistry .
Mode of Action
1-Fluoro-4-iodobenzene is used in various transition metal-mediated carbon-carbon (C-C) and carbon-nitrogen (C-N) cross-coupling reactions . These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Biochemical Pathways
Its role in transition metal-mediated c-c and c-n cross-coupling reactions suggests it may influence a variety of biochemical pathways, depending on the specific context of its use .
Result of Action
The molecular and cellular effects of 1-Fluoro-4-iodobenzene’s action would depend on the specific context of its use. In general, its role in transition metal-mediated C-C and C-N cross-coupling reactions suggests it could contribute to the synthesis of complex organic molecules .
生化学分析
Biochemical Properties
1-Fluoro-4-iodobenzene plays a significant role in various biochemical reactions. It is commonly used in transition metal-mediated carbon-carbon (C-C) and carbon-nitrogen (C-N) cross-coupling reactions . These reactions are essential for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The compound interacts with enzymes and proteins that facilitate these coupling reactions, such as palladium catalysts and silver oxide . The nature of these interactions involves the formation of intermediate complexes that enable the transfer of functional groups, leading to the desired product.
Cellular Effects
1-Fluoro-4-iodobenzene has been studied for its effects on various types of cells and cellular processes. It influences cell function by participating in biochemical pathways that involve cell signaling and gene expression. The compound can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways . Additionally, it may impact cell signaling pathways by interacting with specific receptors or signaling molecules, leading to changes in gene expression and cellular responses.
Molecular Mechanism
The molecular mechanism of 1-Fluoro-4-iodobenzene involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation . These binding interactions can result in changes in gene expression by modulating the activity of transcription factors or other regulatory proteins. The compound’s ability to participate in cross-coupling reactions also highlights its role in facilitating the formation of new chemical bonds, which is crucial for various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Fluoro-4-iodobenzene can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound in in vitro or in vivo studies can result in alterations in cellular function, including changes in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of 1-Fluoro-4-iodobenzene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of the compound can result in toxic or adverse effects, including cellular damage and disruption of metabolic pathways.
Metabolic Pathways
1-Fluoro-4-iodobenzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 1-Fluoro-4-iodobenzene within cells and tissues are essential for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function.
Subcellular Localization
1-Fluoro-4-iodobenzene’s subcellular localization is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound reaches its intended site of action, where it can exert its biochemical effects.
特性
IUPAC Name |
1-fluoro-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FI/c7-5-1-3-6(8)4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNQDBQYEBMPFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059854 | |
| Record name | p-Fluoroiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
352-34-1 | |
| Record name | 1-Fluoro-4-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoroiodobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-FLUORO-4-IODOBENZENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10280 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-FLUORO-4-IODOBENZENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4662 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-fluoro-4-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Fluoroiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoroiodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-FLUOROIODOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2Z2C5X7RW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-fluoro-4-iodobenzene in C−C coupling reactions?
A1: 1-fluoro-4-iodobenzene acts as an electrophile in palladium and copper-catalyzed C−C coupling reactions with sydnone methide anions. These anions, derived from deprotonated sydnone methides, act as π-electron rich anionic N-heterocyclic carbenes. [] This type of reaction allows for the formation of new carbon-carbon bonds, expanding the possibilities for the synthesis of complex organic molecules.
Q2: How does the presence of 1-fluoro-4-iodobenzene in a solution containing free radicals impact NMR measurements?
A2: The presence of 1-fluoro-4-iodobenzene in solutions containing free radicals, like bisdiphenylene phenyl allyl, significantly influences the 19F dynamic nuclear polarization (DNP) experiments. [] This effect arises from intermolecular hyperfine couplings between the fluorine nuclei of 1-fluoro-4-iodobenzene and the unpaired electron spin of the free radical. The interaction has both dipolar and scalar components, affecting the NMR enhancements observed. Notably, the magnitude of these interactions and the resulting spectral density functions vary depending on the experimental conditions like magnetic field strength and temperature.
Q3: Why is 1-fluoro-4-iodobenzene used as a solvent in DNP experiments with free radicals?
A3: 1-fluoro-4-iodobenzene serves as a suitable solvent in DNP experiments with free radicals due to its ability to participate in both dipolar and scalar interactions with the radical's unpaired electron. [] The competition between these two interactions offers valuable insights into the dynamics and nature of these interactions. The use of proton DNP as a probe for the dipolar interaction allows for the separation of the scalar and dipolar contributions, providing a more complete understanding of the system.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



